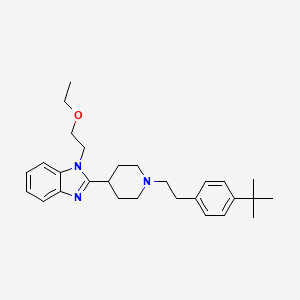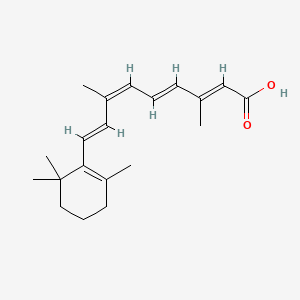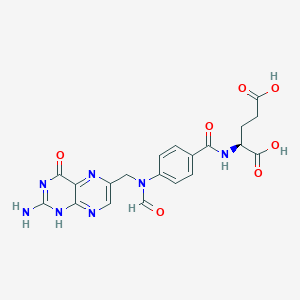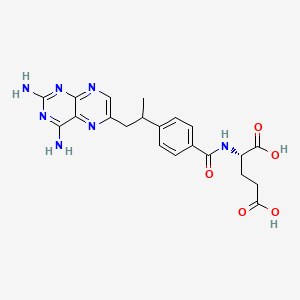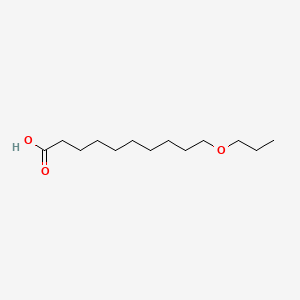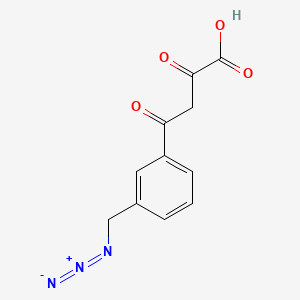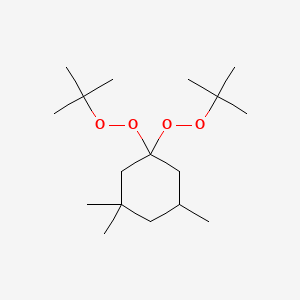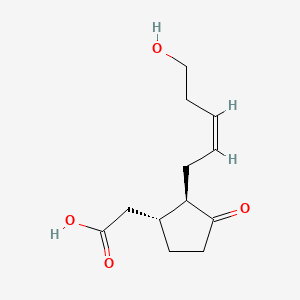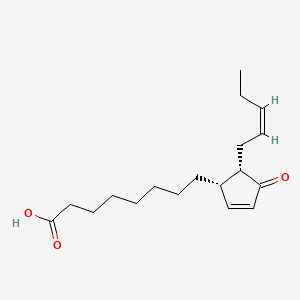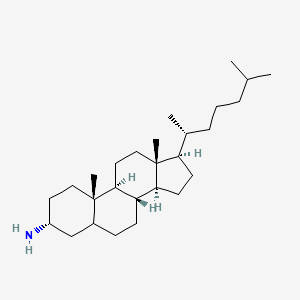
3|A-氨基胆甾烷
描述
3α-Aminocholestane is a synthetic organic compound known for its role as an inhibitor of inositol polyphosphate-5-phosphatase D, commonly referred to as SH2 domain-containing inositol-5’-phosphatase 1 (SHIP1). This enzyme plays a crucial role in controlling immune regulatory cell numbers in vivo .
科学研究应用
3α-氨基胆甾烷具有广泛的科学研究应用:
化学: 用作有机合成中的试剂,以及其他复杂分子的前体。
生物学: 通过抑制SHIP1来研究其在调节免疫反应中的作用。
医药: 正在研究其在治疗血液系统恶性肿瘤和增强同种异体移植中的免疫调节方面的潜力.
工业: 用于开发新药,以及作为生物化学研究的工具。
作用机制
生化分析
Biochemical Properties
(3alpha,5alpha)-Cholestan-3-amine plays a significant role in biochemical reactions, particularly in the modulation of membrane fluidity and signaling pathways. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA(A) receptors, which are crucial for inhibitory neurotransmission in the brain . The nature of these interactions involves binding to specific receptor subunits, influencing their activity and, consequently, the overall inhibitory tone in neuronal circuits.
Cellular Effects
The effects of (3alpha,5alpha)-Cholestan-3-amine on various cell types and cellular processes are profound. In neuronal cells, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It modulates the activity of GABA(A) receptors, leading to changes in synaptic transmission and neuronal excitability . Additionally, (3alpha,5alpha)-Cholestan-3-amine has been implicated in the regulation of lipid metabolism and membrane dynamics in other cell types, affecting processes such as cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, (3alpha,5alpha)-Cholestan-3-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on GABA(A) receptors, altering their conformation and activity . This binding can either enhance or inhibit receptor function, depending on the context and the specific receptor subunits involved. Additionally, (3alpha,5alpha)-Cholestan-3-amine can influence the expression of genes related to lipid metabolism and cell signaling pathways, further modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3alpha,5alpha)-Cholestan-3-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (3alpha,5alpha)-Cholestan-3-amine remains stable under physiological conditions, allowing for sustained interactions with target biomolecules . Prolonged exposure to this compound can lead to adaptive changes in cellular processes, such as receptor desensitization and alterations in gene expression patterns.
Dosage Effects in Animal Models
The effects of (3alpha,5alpha)-Cholestan-3-amine vary with different dosages in animal models. At low doses, this compound can enhance inhibitory neurotransmission and improve cognitive functions by modulating GABA(A) receptor activity . At high doses, (3alpha,5alpha)-Cholestan-3-amine may exhibit toxic or adverse effects, such as neurotoxicity and disruption of lipid homeostasis. Threshold effects have been observed, where specific dosages elicit distinct cellular responses, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
(3alpha,5alpha)-Cholestan-3-amine is involved in several metabolic pathways, including those related to lipid metabolism and neurotransmitter synthesis. It interacts with enzymes such as cholesterol oxidase and acetyl-CoA acetyltransferase, influencing the flux of metabolites through these pathways . These interactions can affect the levels of key metabolites, such as cholesterol and acetyl-CoA, thereby modulating cellular energy balance and signaling processes.
Transport and Distribution
The transport and distribution of (3alpha,5alpha)-Cholestan-3-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via lipid transporters and can bind to intracellular proteins that facilitate its localization to specific cellular compartments . The distribution of (3alpha,5alpha)-Cholestan-3-amine within tissues can influence its overall bioavailability and efficacy in modulating cellular functions.
Subcellular Localization
(3alpha,5alpha)-Cholestan-3-amine exhibits distinct subcellular localization patterns, which can affect its activity and function. This compound is often localized to lipid rafts and membrane microdomains, where it interacts with membrane-bound receptors and signaling proteins . Post-translational modifications, such as phosphorylation and acetylation, can also influence the targeting and localization of (3alpha,5alpha)-Cholestan-3-amine to specific organelles, such as the endoplasmic reticulum and mitochondria.
准备方法
合成路线和反应条件
3α-氨基胆甾烷可以通过从胆固醇开始的多步合成过程合成。关键步骤包括:
氧化: 胆固醇被氧化以形成胆甾-4-烯-3-酮。
还原: 酮基被还原以形成胆甾烷-3β-醇。
胺化: 然后通过一系列涉及甲磺酰化和亲核取代的反应将羟基转化为胺基。
工业生产方法
虽然3α-氨基胆甾烷的具体工业生产方法尚未得到广泛记录,但一般方法涉及使用上述合成路线进行大规模合成。该工艺针对产量和纯度进行了优化,通常涉及纯化步骤,例如重结晶和色谱分离。
化学反应分析
反应类型
3α-氨基胆甾烷经历了几种类型的化学反应,包括:
氧化: 胺基可以被氧化以形成相应的肟或硝基化合物。
还原: 该化合物可以被还原以形成仲胺或叔胺。
取代: 胺基可以参与亲核取代反应,形成各种衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。
取代: 对于亲核取代反应,采用甲磺酰氯和叠氮化钠等试剂。
主要产物
从这些反应中形成的主要产物包括肟、硝基化合物、仲胺、叔胺和各种取代的衍生物。
相似化合物的比较
类似化合物
3β-氨基胆甾烷: 结构相似,但胺基的位置不同。
胆甾烷: 缺乏胺基,作为一种更简单的类似物。
胆甾烷-3-酮: 含有酮基而不是胺基。
独特性
3α-氨基胆甾烷由于其对SHIP1的选择性抑制而具有独特性,这使其与可能不表现出相同水平的特异性或生物活性的其他类似化合物区分开来 。
属性
IUPAC Name |
(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17,28H2,1-5H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNGJYWAIUJHOJ-FBVYSKEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


